3-(Hydroxymethyl)tyrosine
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Overview
Description
3-(Hydroxymethyl)tyrosine is a derivative of the amino acid tyrosine. It is characterized by the presence of a hydroxymethyl group attached to the benzene ring of the tyrosine molecule. This compound is of interest due to its potential biological and chemical properties, which make it a subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)tyrosine typically involves the hydroxymethylation of tyrosine. One common method includes the use of formaldehyde and a base to introduce the hydroxymethyl group onto the aromatic ring of tyrosine. The reaction conditions often require a controlled temperature and pH to ensure the selective hydroxymethylation of the tyrosine molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Advanced techniques such as continuous flow reactors might be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)tyrosine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxymethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 3-(Carboxymethyl)tyrosine
Reduction: Tyrosine
Substitution: Various substituted tyrosine derivatives, depending on the nucleophile used.
Scientific Research Applications
3-(Hydroxymethyl)tyrosine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for pharmaceuticals.
Industry: It may be used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)tyrosine involves its interaction with specific enzymes and receptors in biological systems. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The molecular targets and pathways involved may include those related to amino acid metabolism and neurotransmitter synthesis.
Comparison with Similar Compounds
Similar Compounds
Tyrosine: The parent compound, lacking the hydroxymethyl group.
3-(Carboxymethyl)tyrosine: An oxidized form of 3-(Hydroxymethyl)tyrosine.
3-(Methoxymethyl)tyrosine: A derivative with a methoxymethyl group instead of a hydroxymethyl group.
Uniqueness
This compound is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
53363-55-6 |
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Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
2-amino-3-[4-hydroxy-3-(hydroxymethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H13NO4/c11-8(10(14)15)4-6-1-2-9(13)7(3-6)5-12/h1-3,8,12-13H,4-5,11H2,(H,14,15) |
InChI Key |
RDBXZNZJKNWRCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)CO)O |
Origin of Product |
United States |
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